(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol
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Overview
Description
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO3 It is a brominated derivative of phenylmethanol, featuring two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 2,5-dimethoxybenzyl alcohol under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of (2-Bromophenyl)(2,5-dimethoxyphenyl)ketone.
Reduction: Formation of (2-Bromophenyl)(2,5-dimethoxyphenyl)methane.
Substitution: Formation of (2-Aminophenyl)(2,5-dimethoxyphenyl)methanol or (2-Thiophenyl)(2,5-dimethoxyphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(diphenyl)methanol
- (2-Bromo-4,5-dimethoxyphenyl)methanol
- (2-Bromophenyl)methanol
Uniqueness
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. The methoxy groups increase the compound’s electron density, making it more reactive in certain chemical reactions. Additionally, the bromine atom provides a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
(2-bromophenyl)-(2,5-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-10-7-8-14(19-2)12(9-10)15(17)11-5-3-4-6-13(11)16/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRMOAWYHFPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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